
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is a chiral compound with a pyrrolidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction, often using a halogenated phenyl compound as the starting material.
Introduction of the Ethan-1-ol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, halogens, or sulfuric acid, along with appropriate catalysts.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, amines.
Substitution: Nitro, halogenated, or sulfonated derivatives of the phenyl group.
Applications De Recherche Scientifique
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme mechanisms and receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials, including agrochemicals and performance polymers.
Mécanisme D'action
The mechanism of action of (S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity, while the ethan-1-ol moiety may participate in hydrogen bonding and other interactions. The compound may modulate the activity of neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but potentially different biological activity.
1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-one: A ketone derivative with different reactivity and applications.
1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine: An amine derivative with distinct chemical and biological properties.
Uniqueness
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. Its combination of a pyrrolidine ring, phenyl group, and ethan-1-ol moiety provides a versatile scaffold for the development of novel compounds with diverse applications.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(1S)-1-(2-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-3,6-7,10,14H,4-5,8-9H2,1H3/t10-/m0/s1 |
Clé InChI |
AEZJRQBMPLDLMX-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1N2CCCC2)O |
SMILES canonique |
CC(C1=CC=CC=C1N2CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



aminehydrochloride](/img/structure/B13586788.png)
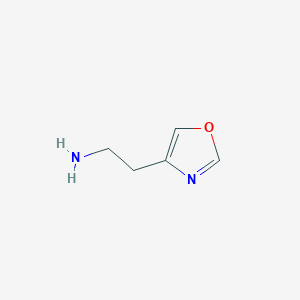
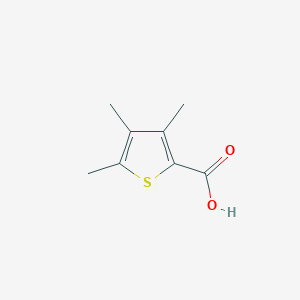
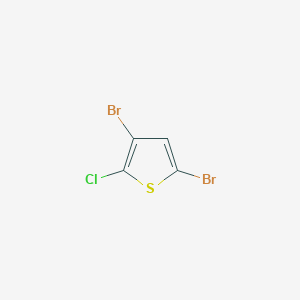
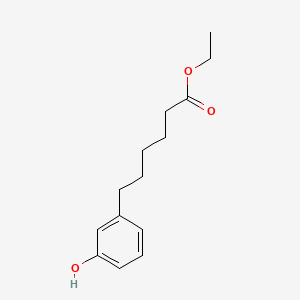
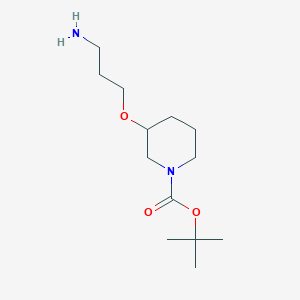

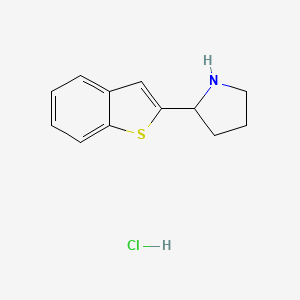
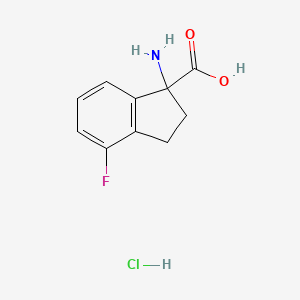
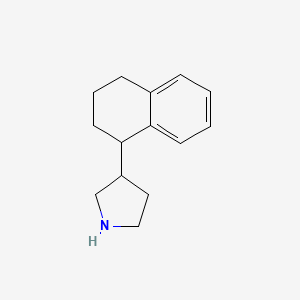

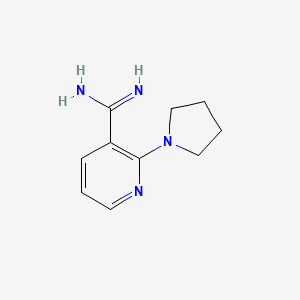
![2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13586836.png)
